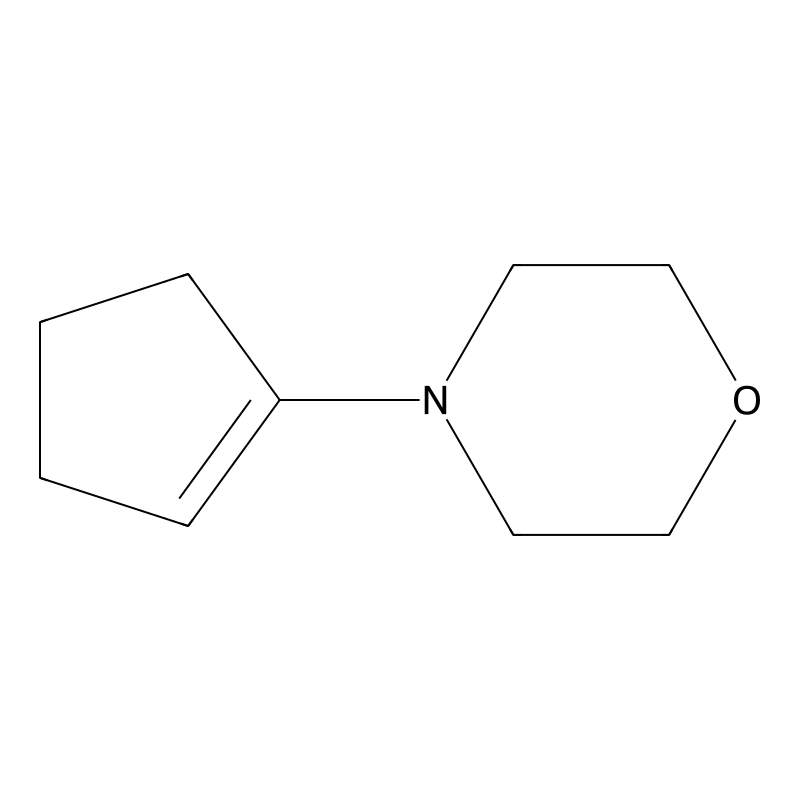

Morpholine, 4-(1-cyclopenten-1-yl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Morpholine, 4-(1-cyclopenten-1-yl)-, can serve as a building block in organic synthesis due to the presence of the reactive cyclopentene ring and the morpholine group. Studies have explored its application in the synthesis of various heterocyclic compounds, including fused ring systems and functionalized derivatives. For example, research has demonstrated its use in the synthesis of spirocyclic pyrrolidines with potential biological activity [].

Medicinal Chemistry:

Material Science:

Research suggests that Morpholine, 4-(1-cyclopenten-1-yl)-, may have potential applications in material science. Studies have explored its use as a precursor for the synthesis of functional polymers with specific properties, such as controlled degradability or self-assembly capabilities [].

Morpholine, 4-(1-cyclopenten-1-yl)- is an organic compound characterized by its unique structure, which incorporates both morpholine and cyclopentene functionalities. The molecular formula is and it has a molecular weight of approximately 153.22 g/mol. This compound is notable for its heterocyclic structure, featuring both amine and ether functional groups, which contribute to its chemical reactivity and biological activity. Morpholine itself is a colorless liquid with a faint ammonia-like odor, commonly used in various industrial applications and organic synthesis .

- Alkylation Reactions: Morpholine derivatives can undergo alkylation with various alkyl halides.

- Formation of Salts: It can react with inorganic acids to form salts, such as morpholinium chloride when treated with hydrochloric acid .

- Nucleophilic Substitution: The nitrogen atom in morpholine acts as a nucleophile, allowing it to participate in substitution reactions with electrophiles.

- Enamine Formation: Morpholine derivatives are often used in the generation of enamines, which are important intermediates in organic synthesis .

Morpholine derivatives, including 4-(1-cyclopenten-1-yl)-, exhibit significant biological activities. They are known for their roles as:

- Antibiotics: Some derivatives are precursors in the synthesis of antibiotics like linezolid.

- Anticancer Agents: Compounds derived from morpholine have been utilized in the development of anticancer drugs such as gefitinib.

- Fungicides: Morpholine derivatives function as ergosterol biosynthesis inhibitors, which make them effective in agricultural applications against fungal pathogens .

Several methods exist for synthesizing morpholine, 4-(1-cyclopenten-1-yl)-:

- Cyclization Reactions: The synthesis often begins with cyclopentene derivatives that undergo nucleophilic attack by morpholine.

- Alkylation of Morpholine: Morpholine can be alkylated using cyclopentenyl halides under suitable conditions to yield the desired product.

- Catalytic Methods: High-temperature and pressure conditions can facilitate the reaction between morpholine and cyclopentene derivatives using catalysts to enhance yield .

Morpholine, 4-(1-cyclopenten-1-yl)- finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.

- Agricultural Chemicals: Used as a component in fungicides and plant growth regulators.

- Industrial Solvents: Due to its polarity and low cost, it is utilized as a solvent in

Research into the interactions of morpholine derivatives reveals their potential effects on biological systems. Studies have shown that:

- They can modulate enzyme activity related to drug metabolism.

- Some derivatives exhibit cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy.

- Interaction studies often focus on their binding affinities with target proteins or enzymes involved in metabolic pathways .

Morpholine, 4-(1-cyclopenten-1-yl)- shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Morpholine | Basic amine with a simple cyclic structure | |

| Piperidine | A saturated six-membered ring amine | |

| N-Methylmorpholine | Contains a methyl group on nitrogen | |

| 1-Aminocyclopentene | Amino group directly on cyclopentene |

Uniqueness

Morpholine, 4-(1-cyclopenten-1-yl)- is unique due to its combination of a morpholine ring and a cyclopentene moiety, providing distinctive reactivity patterns not found in simpler amines or cyclic compounds. This structural complexity enables diverse applications in pharmaceuticals and agrochemicals that are not achievable by its simpler counterparts .

Morpholine, 4-(1-cyclopenten-1-yl)- represents a significant structural motif in contemporary multicomponent reaction chemistry, serving as both a nucleophilic component and a structural template for complex molecular assemblies [1]. This heterocyclic compound, with the molecular formula C9H15NO and molecular weight of 153.22, demonstrates remarkable versatility in facilitating bond-forming reactions under diverse catalytic conditions [4]. The compound's unique structural features, combining the morpholine ring system with the cyclopentenyl functionality, enable it to participate in sophisticated cascade transformations that generate structurally complex products with high efficiency [5].

Domino Reactions Involving Furfural and Amine Components

The participation of morpholine derivatives in furfural-based domino reactions represents a cornerstone of sustainable organic synthesis, particularly in the formation of trans-4,5-diaminocyclopentenones [9]. Research conducted by Sampani and colleagues demonstrated that morpholine can effectively engage in solvent-free domino reactions with furfural, achieving excellent yields through carefully optimized reaction conditions [9]. The methodology involves the initial formation of an imine intermediate through condensation of furfural with morpholine, followed by ring-opening electrocyclization to generate the desired cyclopentenone framework [9].

Experimental investigations reveal that the reaction between furfural and morpholine proceeds quantitatively within 40 minutes under solvent-free conditions when catalyzed by the bimetallic catalyst system [9]. The transformation demonstrates exceptional atom economy, with catalyst loadings as low as 0.01% proving sufficient for complete conversion [9]. Mechanistic studies indicate that the reaction pathway involves initial Stenhouse salt formation, followed by thermal ring closure to afford the final diaminocyclopentenone products [9].

| Reaction Conditions | Catalyst Loading | Time | Yield | Temperature |

|---|---|---|---|---|

| Solvent-free stirring | 0.01% | 40 min | 93% | Room temperature |

| Microwave conditions | 0.01% | 10 min | 95% | 60°C |

| EtOAc solvent | 1.0% | 40 min | Quantitative | Room temperature |

The substrate scope extends to various morpholine derivatives, with substituted morpholines demonstrating comparable reactivity profiles [9]. When 3-bromofurfural is employed as the aldehyde component, the reaction proceeds with similar efficiency, yielding 2-bromo trans-4,5-diaminocyclopent-2-enones in excellent yields [9]. These brominated products serve as valuable intermediates for further synthetic elaboration, particularly in the construction of natural product-like scaffolds [9].

Deep eutectic solvent systems have also been investigated for the selective conversion of furfural to cyclopentenone derivatives using morpholine [11]. The choline chloride-urea deep eutectic solvent system enables tunable selectivity between different cyclopentenone products, with reaction conditions determining the formation of either 2,4-diamino or 2,4-dimorpholino cyclopentenone derivatives [11]. At 60°C for four hours, the system preferentially generates 2,4-dimorpholino cyclopentenone in high yield, demonstrating the influence of temperature and reaction time on product distribution [11].

Copper-Catalyzed Amination and Cyclization Cascades

Copper-catalyzed multicomponent reactions involving morpholine derivatives have emerged as powerful tools for constructing complex heterocyclic architectures [14] [15]. The development of mild copper-catalyzed amination protocols has enabled the efficient coupling of morpholine with various electrophilic partners under ambient conditions [15]. Recent advances in copper catalyst design, particularly the use of sterically encumbered diamine ligands, have dramatically improved the scope and efficiency of these transformations [15].

The copper-catalyzed amination of aryl chlorides with morpholine proceeds through an oxidative addition mechanism, with the rate-determining step being the oxidative addition of the copper catalyst to the aryl halide [15]. Kinetic studies demonstrate a positive first-order dependence on both the aryl chloride concentration and the copper catalyst concentration, while the morpholine concentration does not significantly impact the initial reaction rate [15]. Hammett analysis reveals a positive rho value of +0.68, indicating the increased sensitivity of copper to electronic effects in aryl chloride substrates [15].

| Substrate Type | Catalyst System | Temperature | Yield Range | Reaction Time |

|---|---|---|---|---|

| Aryl chlorides | Cu/L5 ligand | 80°C | 62-99% | 12-24 h |

| Heteroaryl chlorides | Cu/L5 ligand | 80°C | 70-95% | 12-18 h |

| Pharmaceutical intermediates | Cu/L5 ligand | 80°C | 65-92% | 18-24 h |

Copper-catalyzed cascade reactions have been developed for the synthesis of complex spirocyclic structures incorporating morpholine moieties [17]. The four-component cascade reaction involving amino alcohols, 3-oxetanone, formaldehyde, and terminal alkynes generates N-propargyl spirooxazolidines with morpholine substituents [17]. This transformation utilizes copper bromide and trifluoroacetic acid as co-catalysts, enabling the selective formation of spirocyclic products while avoiding competing side reactions [17].

The mechanistic pathway for copper-catalyzed multicomponent reactions typically involves initial propargylamine formation through copper-catalyzed three-component coupling, followed by copper-mediated annulation and aromatization steps [18]. In systems involving morpholine, the secondary amine serves as both a nucleophile in the initial coupling step and a stabilizing ligand for the copper catalyst throughout the cascade sequence [18]. Experimental evidence suggests that the reaction proceeds through discrete intermediates that can be isolated and characterized under carefully controlled conditions [18].

Regioselective Functionalization via Aza-Michael Addition Pathways

The aza-Michael addition of morpholine to activated alkenes represents a fundamental transformation in heterocycle synthesis, providing access to beta-amino acid derivatives and related bioactive compounds [22]. Copper-catalyzed aza-Michael additions demonstrate exceptional regioselectivity when morpholine is employed as the nucleophile, with reaction conditions readily optimized to favor specific regioisomers [22]. The transformation proceeds efficiently with alpha,beta-unsaturated sulfones, nitriles, and carbonyl compounds, yielding the corresponding beta-amino products in high yields [22].

Mechanistic investigations reveal that copper catalysts facilitate the aza-Michael addition through activation of both the electrophile and the nucleophile [22]. The catalyst system, typically consisting of copper chloride, phosphine ligands, and potassium tert-butoxide, operates effectively at ambient temperature with catalyst loadings of 3-7 mol% [22]. The broad substrate scope encompasses various activated alkenes, with electron-withdrawing groups enhancing the electrophilic character of the Michael acceptor [22].

| Michael Acceptor | Catalyst Loading | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|

| Beta-amino sulfones | 5 mol% | 25°C | 85-99% | >95:5 |

| Beta-amino nitriles | 3 mol% | 25°C | 78-95% | >90:10 |

| Beta-amino carbonyls | 7 mol% | 25°C | 62-92% | >92:8 |

Organocatalytic approaches to aza-Michael additions have been developed to achieve high enantioselectivity in morpholine-based transformations [21]. The use of bifunctional iminophosphorane catalysts enables enantioselective conjugate additions to unactivated alpha,beta-unsaturated amides, with morpholine derivatives serving as competent nucleophiles [27]. These reactions proceed under mild conditions with catalyst loadings as low as 2.0 mol%, demonstrating excellent scalability for preparative applications [27].

The desymmetric double aza-Michael addition cascade represents an advanced application of morpholine chemistry in asymmetric synthesis [21]. This transformation involves the sequential addition of two morpholine units to bis-electrophilic substrates, generating fused morpholine systems with excellent stereochemical control [21]. The reaction proceeds through careful control of reaction parameters, including temperature, solvent, and catalyst structure, to achieve optimal selectivity [21].

XLogP3

UNII

GHS Hazard Statements

H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant